

An In-depth Technical Guide to 1,3-Dicyclohexylurea (CAS: 2387-23-7)

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For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dicyclohexylurea (DCU), with CAS number 2387-23-7, is a disubstituted urea compound of significant interest in both synthetic chemistry and pharmacology. Primarily known as a byproduct of peptide coupling reactions utilizing dicyclohexylcarbodiimide (DCC), its low solubility in common organic solvents facilitates its removal, a key step in peptide synthesis purification.[1] Beyond its role in synthesis, DCU has emerged as a potent and orally active inhibitor of soluble epoxide hydrolase (sEH), an enzyme implicated in the metabolism of anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs).[2][3][4] This inhibitory activity positions DCU as a valuable tool compound for studying the sEH pathway and a potential lead for the development of therapeutics for hypertension and other cardiovascular diseases.[1][2] [3][5] This guide provides a comprehensive overview of the chemical properties, synthesis, biological activity, and experimental protocols related to **1,3-Dicyclohexylurea**.

Chemical and Physical Properties

1,3-Dicyclohexylurea is a white crystalline solid at room temperature.[6][7][8] Its structure consists of a central urea moiety symmetrically substituted with two cyclohexyl groups, contributing to its hydrophobic nature and low aqueous solubility.[6]



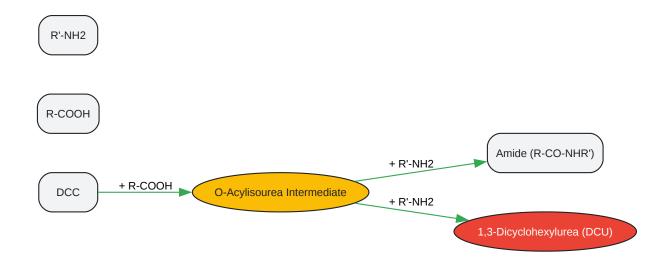
Property	Value	Reference
CAS Number	2387-23-7	[1][3][9][10]
Molecular Formula	C13H24N2O	[3][10]
Molecular Weight	224.34 g/mol	[3][9][10]
Melting Point	232-233 °C (lit.)	[3][9]
Boiling Point	364.3 ± 25.0 °C at 760 mmHg	[3]
Density	1.2 ± 0.1 g/cm ³	[3]
Appearance	White crystalline powder	[7]
Solubility	Limited solubility in water; soluble in organic solvents such as ethanol, acetone, and dimethyl sulfoxide (DMSO).[6]	[6]
InChI Key	ADFXKUOMJKEIND- UHFFFAOYSA-N	[9][10]
SMILES	O=C(NC1CCCC1)NC2CCCC C2	[9]

Synthesis and Purification Synthesis as a Byproduct of DCC Coupling

The most common route to **1,3-Dicyclohexylurea** is as a byproduct of amide or ester bond formation using N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent.[5][11] In this reaction, DCC activates a carboxylic acid to form a highly reactive O-acylisourea intermediate. [11] Subsequent nucleophilic attack by an amine or alcohol leads to the formation of the desired amide or ester and the insoluble DCU.[11]

Reaction Scheme:





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Figure 1: Formation of DCU in DCC-mediated amide synthesis.

Direct Synthesis of 1,3-Dicyclohexylurea

While typically a byproduct, DCU can be synthesized directly. One reported method involves the reaction of cyclohexylamine with urea under solvent-free conditions.[12] Another approach is the reaction of dicyclohexylcarbodiimide with an amine under controlled conditions.[2]

Experimental Protocol: Synthesis from Dicyclohexylcarbodiimide and Cyclohexylamine

This protocol is adapted from general procedures for urea synthesis.

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve dicyclohexylcarbodiimide (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF).
- Addition of Amine: To the stirred solution, add cyclohexylamine (2.0 eq) dropwise at room temperature.
- Reaction Conditions: The reaction mixture is stirred at room temperature for several hours or gently heated to ensure complete reaction. Reaction progress can be monitored by Thin Layer Chromatography (TLC).



- Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure.
 The resulting precipitate is collected by filtration.
- Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as acetone/methanol, to yield pure **1,3-dicyclohexylurea**.[7]

Removal of 1,3-Dicyclohexylurea from Reaction Mixtures

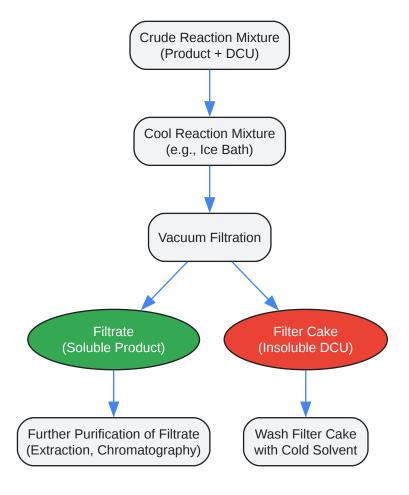
The low solubility of DCU in many organic solvents is advantageous for its removal from reaction mixtures where it is a byproduct.[1][13]

Experimental Protocol: Removal by Filtration

This is a common procedure following DCC-mediated coupling reactions.

- Precipitation: Upon completion of the coupling reaction, the precipitated DCU is often visible
 as a white solid. Cooling the reaction mixture in an ice bath can further enhance
 precipitation.[11]
- Filtration: The reaction mixture is filtered through a sintered glass funnel or a Büchner funnel fitted with filter paper.[13][14]
- Washing: The filter cake, consisting of DCU, is washed with a minimal amount of the cold reaction solvent to recover any entrained product.[11][13]
- Further Purification: The filtrate, containing the desired product, can then be subjected to
 further purification steps such as extraction and chromatography. For stubborn traces of
 DCU, washing the organic layer with dilute acid (e.g., 0.5 N HCl) can sometimes help
 precipitate more DCU.[14] Alternatively, dissolving the crude product in a minimal amount of
 a solvent like dichloromethane and adding an anti-solvent such as hexanes can precipitate
 the remaining DCU.[15]





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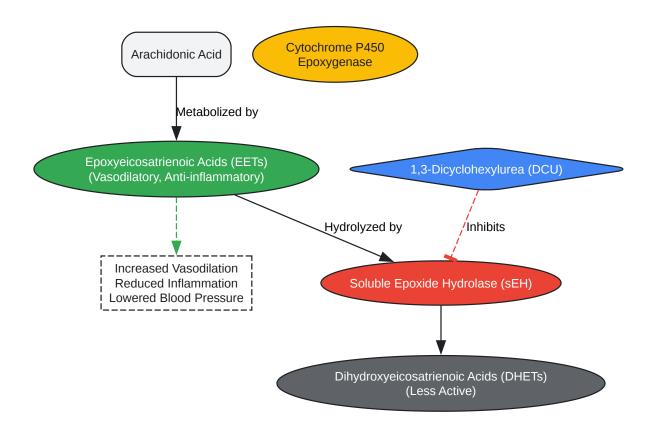
Figure 2: Workflow for the removal of DCU by filtration.

Biological Activity and Mechanism of Action

1,3-Dicyclohexylurea is a potent inhibitor of soluble epoxide hydrolase (sEH).[1][2][3][5] sEH is an enzyme responsible for the hydrolysis of epoxyeicosatrienoic acids (EETs) to their less active diol forms, dihydroxyeicosatrienoic acids (DHETs).[1][2] EETs are lipid signaling molecules that possess vasodilatory, anti-inflammatory, and anti-fibrotic properties.[2] By inhibiting sEH, DCU prevents the degradation of EETs, leading to their increased bioavailability and enhanced biological effects, which include the lowering of blood pressure.[1][2] Studies in spontaneously hypertensive rats have shown that DCU can significantly lower systemic blood pressure.[5]

Signaling Pathway of sEH Inhibition





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Figure 3: Mechanism of action of 1,3-Dicyclohexylurea as an sEH inhibitor.

Experimental Protocol: In Vitro sEH Inhibition Assay (Fluorescence-Based)

This protocol is a general method for assessing the inhibitory activity of 1,3-disubstituted ureas like DCU against sEH. It utilizes a fluorogenic substrate that, upon hydrolysis by sEH, releases a fluorescent product.

- Reagent Preparation:
 - Assay Buffer: Prepare a suitable buffer (e.g., phosphate buffer) at the optimal pH for sEH activity.
 - sEH Enzyme Solution: Dilute recombinant sEH enzyme to a predetermined optimal concentration in cold assay buffer.



- Substrate Solution: Prepare a stock solution of a fluorescent sEH substrate (e.g., PHOME)
 in DMSO. Dilute to the final working concentration in assay buffer immediately before use.
- Test Compound (DCU) and Control Solutions: Prepare a stock solution of DCU in DMSO.
 Perform serial dilutions to obtain a range of concentrations for IC₅₀ determination. A known sEH inhibitor should be used as a positive control, and DMSO alone as a vehicle control.

Assay Procedure:

- Plate Setup: In a 96-well black microplate, add the serially diluted DCU, positive control, or vehicle control. Include wells with only assay buffer for background fluorescence measurement.
- Enzyme Addition: Add the diluted sEH enzyme solution to each well containing the test compounds and controls. Add only assay buffer to the background wells.
- Pre-incubation: Gently mix the plate and pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
- Reaction Initiation: Initiate the enzymatic reaction by adding the diluted substrate solution to all wells.
- Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen substrate (e.g., ~330 nm excitation and ~465 nm emission for the product of PHOME hydrolysis). The assay can be run in kinetic or endpoint mode.

Data Analysis:

- Subtract the background fluorescence from all readings.
- Calculate the percentage of sEH inhibition for each DCU concentration relative to the vehicle control (100% activity).
- Plot the percent inhibition against the logarithm of the DCU concentration and fit the data to a dose-response curve to determine the IC₅₀ value.



Spectroscopic Data

Spectroscopic Data	Key Features	
¹H NMR	Signals corresponding to the cyclohexyl protons are expected.	
¹³ C NMR	A characteristic signal for the urea carbonyl carbon is expected around 158 ppm, along with signals for the cyclohexyl carbons.	
IR Spectroscopy	A strong absorption band for the C=O stretching of the urea group is typically observed around 1625-1640 cm ⁻¹ . N-H stretching vibrations are also present.[1]	

Safety and Handling

1,3-Dicyclohexylurea is harmful if swallowed.[10] It is recommended to handle this compound with appropriate personal protective equipment, including gloves, eye protection, and a dust mask.[9] It should be stored in a cool, dry, and well-ventilated area.

Conclusion

1,3-Dicyclohexylurea is a multifaceted compound with established importance in synthetic organic chemistry and growing significance in pharmacology. Its role as a byproduct in DCC-mediated couplings is well-understood, and efficient methods for its removal are crucial for the synthesis of pure peptides and other amides. Furthermore, its potent inhibition of soluble epoxide hydrolase makes it an invaluable research tool for investigating the physiological roles of EETs and a promising starting point for the development of novel therapeutics for cardiovascular diseases. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers working with this versatile molecule.

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